D-sorbose
Overview
Description
D-sorbose is a rare sugar, specifically a ketohexose, with the chemical formula C₆H₁₂O₆. It is one of the many isomers of hexose sugars, which are characterized by having six carbon atoms. This compound is naturally occurring and can be found in certain fruits and plants. It is known for its sweet taste and is used in various industrial applications, particularly in the production of vitamin C (ascorbic acid).
Preparation Methods
Synthetic Routes and Reaction Conditions
D-sorbose can be synthesized through several methods, including chemical synthesis and biotransformation. One common method involves the oxidation of D-sorbitol using microbial enzymes. For example, Gluconobacter oxydans can oxidize D-sorbitol to this compound under aerobic conditions. The reaction typically occurs at a pH of around 5.5 to 6.5 and a temperature of 30°C to 35°C .
Industrial Production Methods
The industrial production of this compound is primarily achieved through microbial fermentation. In this process, D-sorbitol is used as the starting material and is converted to this compound by specific strains of bacteria, such as Gluconobacter oxydans. The fermentation process is optimized to enhance the yield and purity of this compound. Immobilization of microbial cells and genetic engineering techniques are often employed to improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
D-sorbose undergoes various chemical reactions, including oxidation, reduction, and isomerization.
Reduction: Reduction of this compound can yield D-sorbitol, a sugar alcohol commonly used as a sweetener.
Isomerization: This compound can be isomerized to form other hexoses, such as D-fructose and D-tagatose, through the action of isomerases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used reducing agents.
Isomerization: Enzymes such as aldose isomerase and ketose 3-epimerase are used for isomerization reactions.
Major Products
Oxidation: this compound 1,6-bisphosphate
Reduction: D-sorbitol
Isomerization: D-fructose, D-tagatose
Scientific Research Applications
D-sorbose has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of D-sorbose involves its interaction with various enzymes and metabolic pathways. In the body, this compound is metabolized by enzymes such as sorbose dehydrogenase, which converts it to this compound 1,6-bisphosphate. This intermediate can then enter various metabolic pathways, influencing processes such as glycolysis and gluconeogenesis . This compound also affects the regulation of blood glucose levels by modulating the activity of glucose-6-phosphatase .
Comparison with Similar Compounds
D-sorbose is similar to other ketohexoses such as D-fructose, D-tagatose, and D-psicose. it has unique properties that distinguish it from these compounds:
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and ability to undergo various chemical reactions make it an important compound for scientific research and industrial production.
Properties
IUPAC Name |
(3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-PYWDMBMJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C(=O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101018679 | |
Record name | D-sorbose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101018679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3615-56-3, 3615-39-2 | |
Record name | D-Sorbose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3615-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (±)-Sorbose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3615-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sorbose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sorbose, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-sorbose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101018679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Sorbose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.724 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SORBOSE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ09461NJS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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